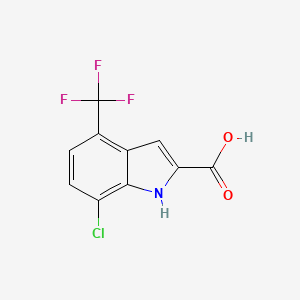

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Synthesis and Chemical Properties

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives have been extensively studied for their chemical properties and synthesis techniques, contributing significantly to the field of organic chemistry. For instance, a practical synthesis approach for a series of tricyclic indole-2-carboxylic acids, including derivatives of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid, has been developed as potent NMDA-glycine antagonists. This synthesis involves a regioselective iodination, a modified Reissert indole synthesis, and a Jeffery's Heck-type reaction among other steps, showcasing the compound's potential in medicinal chemistry (Katayama, Ae, & Nagata, 2001).

Biomedical Applications

In the biomedical sector, derivatives of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid have been synthesized and studied for various pharmacological activities. For example, compounds derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides have shown antimicrobial, anti-inflammatory, and antiproliferative activities, indicating the versatility of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid in drug design and discovery (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Material Science and Nanotechnology

Moreover, this compound and its derivatives have found applications in material science, particularly in the development of advanced materials with specific properties. For example, the effect of the carboxylic substituent position on the electrodeposition, morphology, and capacitance performance of polyindole bearing a carboxylic group has been investigated. These studies reveal that derivatives of 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid can significantly influence the electrochemical properties of polymers, making them suitable for use in supercapacitors and other electronic devices (Ma, Zhou, Mo, Hou, & Xu, 2015).

Advanced Synthesis Techniques

The compound has also been a focus in the development of new synthetic methodologies. For example, a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the compound's importance in the synthesis of biologically active molecules. This synthesis avoids the use of hazardous diazonium and azido species, highlighting safer and more efficient synthetic routes (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or modifications to the compound that could enhance its properties or activity.

Please note that this is a general outline and the specific details would depend on the particular compound and the available literature. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKFHSKFIOVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629557 |

Source

|

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

CAS RN |

883523-01-1 |

Source

|

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)